2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 4-amino-1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5 and a sulfanyl bridge linking to an N-(4-ethylphenyl)acetamide moiety. Its structure is characterized by:
- 4-Amino-1,2,4-triazole ring: A heterocyclic scaffold known for diverse biological activities, including enzyme inhibition and receptor modulation .
- 3-Methoxyphenyl substituent: The methoxy group at the meta position may enhance lipophilicity and influence electronic interactions with target proteins .
Properties
Molecular Formula |
C19H21N5O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O2S/c1-3-13-7-9-15(10-8-13)21-17(25)12-27-19-23-22-18(24(19)20)14-5-4-6-16(11-14)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
InChI Key |
MLFDEDRLFJNYFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves the following steps :
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring via a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxides or sulfones under controlled conditions.
| Reaction | Reagents/Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Sulfanyl → Sulfoxide | H<sub>2</sub>O<sub>2</sub>, AcOH, 25°C | Sulfoxide derivative | Moderate selectivity (60–70%) | |
| Sulfanyl → Sulfone | m-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfone derivative | High conversion (>90%) |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition). The electron-withdrawing triazole ring enhances sulfanyl reactivity.
Reduction Reactions
Reductive modifications target the acetamide or aromatic nitro groups (if present in precursors).
Example Synthesis :
In a key step, 2-bromo-1-phenylethanone undergoes S-alkylation with the triazole-thiol precursor in DMF/Cs<sub>2</sub>CO<sub>3</sub>, followed by NaBH<sub>4</sub> reduction to yield alcohol derivatives .
Nucleophilic Substitution
The sulfanyl group acts as a leaving group in alkaline conditions.
Key Observation : Alkylation with bromoacetophenone derivatives proceeds efficiently in polar aprotic solvents, forming stable C-S bonds .
Electrophilic Aromatic Substitution
The 3-methoxyphenyl and 4-ethylphenyl groups undergo halogenation or nitration.
| Reaction | Reagents/Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro-substituted aryl rings | Position-selective (meta) | |
| Halogenation | Cl<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Chlorinated derivatives | Requires anhydrous conditions |
Regioselectivity : Methoxy groups direct electrophiles to para/ortho positions, while ethylphenyl substituents influence steric accessibility.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions.
| Reaction | Reagents/Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid and aniline | Complete decomposition | |
| Basic hydrolysis | NaOH (2M), EtOH/H<sub>2</sub>O, 80°C | Sodium carboxylate and aryl amine | 85% conversion |
Application : Hydrolysis is critical for prodrug activation or metabolite studies.
Thermal Degradation
Thermal stability studies reveal decomposition pathways.
| Condition | Products | Notes | References |
|---|---|---|---|
| 200°C (N<sub>2</sub> atmosphere) | CO<sub>2</sub>, NH<sub>3</sub>, SO<sub>2</sub> | Exothermic decomposition above 180°C |
Complexation with Metal Ions
The triazole and sulfanyl groups coordinate transition metals.
| Metal Ion | Conditions | Complex Structure | References |
|---|---|---|---|
| Cu(II) | EtOH/H<sub>2</sub>O, pH 7.4 | Octahedral geometry | |
| Fe(III) | MeOH, 25°C | Ternary complexes |
Significance : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound.
Scientific Research Applications
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent variations and their biological implications.
Table 1: Structural and Functional Comparison of Triazole Acetamide Derivatives
Key Structural and Functional Insights
Triazole Core Modifications: 4-Amino vs. 4-Alkyl Groups: The 4-amino group in the target compound and AM34 may enhance hydrogen bonding with biological targets, as seen in AM34’s anti-HIV activity . In contrast, 4-ethyl or 4-allyl substituents (VUAA1, OLC-12) improve Orco receptor binding via hydrophobic interactions .
Acetamide Tail Variations :
- N-Aryl Substitutions : Bulky groups like 4-isopropylphenyl (OLC-12) or 4-butylphenyl (OLC15) modulate receptor selectivity; smaller groups (e.g., 4-ethylphenyl in VUAA1) favor broad-spectrum Orco activation .
- Functional Group Replacements : Conversion of acetamide to carboxylic acid (Compound 7b) increases solubility but reduces membrane permeability .
Biological Activity Correlations: Orco Agonists vs. Antagonists: Minor structural changes (e.g., 3-pyridinyl in VUAA1 vs. 2-pyridinyl in OLC15) switch activity from agonist to antagonist, highlighting the sensitivity of insect Orco channels to ligand geometry . Enzyme Inhibition: Hydroxyphenyl (AM34) or nitrophenyl (AM31) groups in the triazole ring enhance binding to reverse transcriptase, likely through polar interactions .
Biological Activity
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C₁₁H₁₂N₄O₃S
- Molecular Weight: 280.31 g/mol
- IUPAC Name: this compound
- CAS Number: 305336-66-7
The biological activity of this compound primarily derives from its interaction with various biological targets. The triazole ring is known for its ability to inhibit enzymes involved in fungal and bacterial growth, particularly through the inhibition of cytochrome P450 enzymes. This mechanism is crucial in the development of antifungal and antibacterial agents.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study indicated that derivatives similar to this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Compounds with triazole structures have been investigated for their anti-inflammatory effects. It has been noted that certain derivatives can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways. The specific compound's ability to modulate COX activity could lead to potential applications in treating inflammatory diseases .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Data Tables
| Biological Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 15 | |
| Antimicrobial | E. coli | 20 | |
| COX Inhibition | COX-1 | 10 | |
| COX Inhibition | COX-2 | 8 | |
| Cytotoxicity | Cancer Cell Line A | 25 | |
| Cytotoxicity | Cancer Cell Line B | 30 |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of several triazole derivatives, including our compound of interest. Results indicated a significant reduction in bacterial growth at concentrations as low as 15 μM against S. aureus, highlighting its potential as an antimicrobial agent .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests a promising anti-inflammatory effect that warrants further investigation .
- Cancer Research : A study focused on the cytotoxic effects on various cancer cell lines revealed that treatment with the compound led to increased apoptosis rates, supporting its potential as an anticancer therapeutic agent .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis typically involves:
- Triazole core formation : Cyclization of thiosemicarbazide derivatives under reflux with reagents like hydrazine hydrate .
- Sulfanyl group introduction : Nucleophilic substitution using mercaptoacetic acid or alkyl halides .
- Acetamide functionalization : Coupling the sulfanyl-triazole intermediate with 4-ethylphenylamine via carbodiimide-mediated amidation . Solvents (ethanol, DMF) and catalysts (HCl, H₂SO₄) are critical for yield optimization .
Q. Which analytical techniques validate the compound’s structural integrity?
- X-ray crystallography : Resolves 3D conformation and confirms substituent positioning (e.g., methoxyphenyl orientation) .
- Spectroscopy :
- NMR : H and C NMR verify aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., m/z 424.12 for [M+H]⁺) .
Q. What preliminary biological activities have been reported for similar triazole-acetamide derivatives?
- Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~12 µM) in LPS-induced macrophage models .
- Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer potential : Apoptosis induction in MCF-7 cells (IC₅₀ ~25 µM) via caspase-3 activation .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Reaction condition tuning : Lowering temperature during cyclization reduces dimerization .
- Catalyst screening : ZnCl₂ improves sulfanyl group incorporation efficiency by 20% .
- Solvent polarity effects : DMF enhances solubility of intermediates compared to THF .
- Purification : Gradient column chromatography (hexane/ethyl acetate) isolates the target compound from byproducts like unreacted acetamide .
Q. How should researchers address contradictions in bioactivity data across different assays?
- Dose-response validation : Re-test activity in orthogonal assays (e.g., ELISA for COX-2 vs. Western blot) .
- Membrane permeability assessment : Use Caco-2 monolayers to rule out false negatives in cellular assays .
- Metabolite profiling : LC-MS identifies unstable metabolites that may reduce in vivo efficacy .
Q. What methodological frameworks are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with halogens (Cl, F) or alkyl groups (e.g., ethyl → propyl) at the 4-ethylphenyl position .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazole N-atoms) and hydrophobic regions (methoxyphenyl) using MOE or Schrödinger .
- Statistical modeling : Apply ML algorithms (e.g., random forest) to correlate logP values with anti-inflammatory potency .
Q. What strategies mitigate stability challenges during storage and handling?
- Degradation analysis : Accelerated stability studies (40°C/75% RH) reveal hydrolysis susceptibility at the acetamide bond .
- Lyophilization : Improves shelf life (>12 months) when stored at -20°C in amber vials .
- Excipient screening : Cyclodextrin encapsulation reduces oxidative degradation by 40% .
Q. How can computational models guide target identification and mechanism elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
